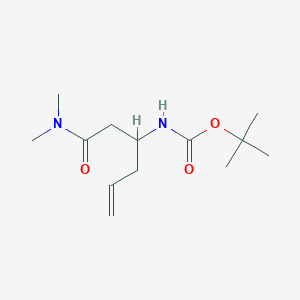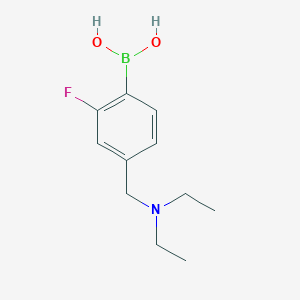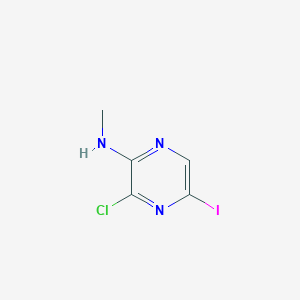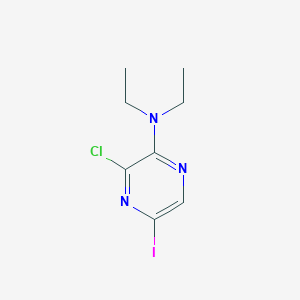
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid
説明
“(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid” is a type of boronic acid, which are organic compounds that are important in organic synthesis . This compound is a reactant that has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene .
Synthesis Analysis
Boronic acids, including “(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid”, can be synthesized through various methods. One common method is the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid” can be represented by the linear formula: C10H12ClFO3 . The molecular weight of this compound is 234.65 .Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid”, are often used as reactants in various chemical reactions. For instance, they can participate in Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .Physical And Chemical Properties Analysis
“(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid” is a solid compound . Its melting point is between 242-247 °C .科学的研究の応用
Sensing Applications
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methods.
Biological Labelling and Protein Manipulation
The boronic acid moiety of this compound allows for selective binding to diols, which is a common functional group in biological molecules. This property is exploited in biological labelling and protein manipulation, where it can be used to modify proteins or to attach probes for imaging and diagnostic purposes .
Therapeutic Development
Boronic acids, including (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid , show promise in the development of therapeutics. Their ability to form stable complexes with various biomolecules can be harnessed to create new drugs, particularly those targeting enzymatic pathways or metabolic processes .
Separation Technologies
In analytical chemistry, separation technologies benefit from the use of boronic acids. They can be incorporated into chromatographic methods to separate complex mixtures based on the affinity of different components to the boronic acid functional group .
Electrophoresis of Glycated Molecules
The compound is also used in the electrophoresis of glycated molecules. Its interaction with sugars allows for the separation and analysis of glycated proteins and lipids, which is important in the study of diseases such as diabetes .
Material Science
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid: is used in material science, particularly in the creation of polymers and microparticles. These materials have applications in analytical methods and controlled release systems, such as insulin delivery devices .
作用機序
将来の方向性
The use of boronic acids, including “(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid”, in organic synthesis is a well-established field with many potential future directions. For instance, new methods for the synthesis of boronic acids could be developed, or new reactions involving boronic acids could be discovered. Additionally, boronic acids could find new applications in the synthesis of pharmaceuticals, agrochemicals, and materials .
特性
IUPAC Name |
[3-chloro-4-(3-fluoropropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c11-8-6-7(10(13)14)2-3-9(8)15-5-1-4-12/h2-3,6,13-14H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFOXUDKAZOXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCF)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




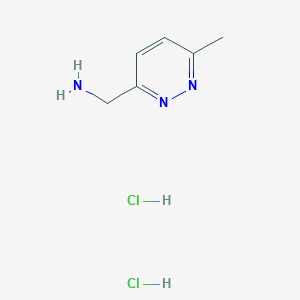
![4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434174.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434175.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)

